molecular formula C12H16ClN3O B122810 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline CAS No. 144514-38-5

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

Cat. No. B122810
M. Wt: 253.73 g/mol
InChI Key: NAKMDRNNFRKBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Acetyl-piperazin-1-YL)-acetic acid” is a chemical compound with the molecular formula C8H14N2O3 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-Acetyl-piperazin-1-YL)-acetic acid” is represented by the InChI code: 1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.21 . It is a solid at room temperature and has a melting point of 165-168°C .

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H319, which indicates that it causes serious eye irritation . The safety precautions include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKMDRNNFRKBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438624
Record name 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

CAS RN

144514-38-5
Record name 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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